molecular formula C10H7N3O B3319547 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile CAS No. 113950-80-4

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B3319547
CAS No.: 113950-80-4
M. Wt: 185.18 g/mol
InChI Key: HHIFTDQUXJUEBV-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This method is efficient, environmentally friendly, and yields good results.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of supramolecular catalysts like β-cyclodextrin has been explored for the synthesis of similar compounds. This approach is advantageous due to its biodegradability and reusability .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, malanonitrile, and 2-aminopyridine. The reactions are typically carried out in aqueous media under controlled temperature and ultrasonication .

Major Products Formed

Scientific Research Applications

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s keto oxygen atom and nitrogen atoms play crucial roles in binding to metal ions and other molecular targets, facilitating various biochemical reactions . This binding can influence the activity of enzymes and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research.

Properties

IUPAC Name

9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-7-3-2-4-13-9(7)12-6-8(5-11)10(13)14/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFTDQUXJUEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
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